molecular formula C18H19N3O2 B6139348 N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide

N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide

Cat. No. B6139348
M. Wt: 309.4 g/mol
InChI Key: NMCCLXMJUGFITQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide, also known as MPCC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarboxamides and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been found to inhibit the activity of various enzymes and proteins involved in cancer growth and inflammation. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been studied for its biochemical and physiological effects in various animal models. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various scientific research fields. However, some limitations of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential applications in other scientific research fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of more efficient synthetic methods for N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide may also be an area of future research.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide involves the reaction of 2-phenylcyclopropylcarbonyl chloride with 4-methylphenylhydrazine in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide in its pure form. This synthetic method has been optimized to yield high purity and yield of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide.

Scientific Research Applications

N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been studied for its potential applications in various scientific research fields. It has shown promising results in studies related to cancer, neurodegenerative diseases, and inflammation. N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been studied for its anti-inflammatory effects in various animal models.

properties

IUPAC Name

1-(4-methylphenyl)-3-[(2-phenylcyclopropanecarbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)19-18(23)21-20-17(22)16-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCCLXMJUGFITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide

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